molecular formula C11H12ClN5O3 B4305410 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole

4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole

Cat. No. B4305410
M. Wt: 297.70 g/mol
InChI Key: COSXGOPIAULNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole, also known as CDP, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Furthermore, 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to inhibit the activity of various kinases, including PI3K and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and modulating the immune system. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory genes. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to modulate the immune system by regulating the activity of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has several advantages for lab experiments, including its synthetic availability and its ability to inhibit the activity of various enzymes and signaling pathways. However, 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

Future research on 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole should focus on its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Further studies are needed to determine the safety and efficacy of 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole in animal models and clinical trials. Moreover, the development of new synthetic methods for 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole and its derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.

Scientific Research Applications

4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.

properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O3/c1-6-10(12)7(2)16(14-6)11(18)8(3)15-5-9(4-13-15)17(19)20/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXGOPIAULNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole
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Reactant of Route 5
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole

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